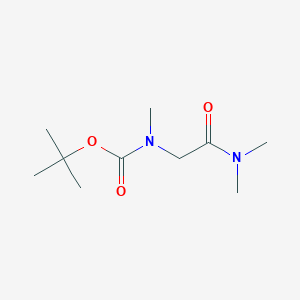

Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester

Description

Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group. The compound’s structure includes a carbamic acid backbone substituted with a dimethylcarbamoylmethyl group and a methyl group. The Boc group is widely used in organic synthesis to protect amine functionalities, ensuring stability during reactions while allowing deprotection under mild acidic conditions.

Properties

IUPAC Name |

tert-butyl N-[2-(dimethylamino)-2-oxoethyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12(6)7-8(13)11(4)5/h7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIMHZXMIQBVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675473 | |

| Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65918-90-3 | |

| Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester involves the Steglich esterification. This reaction uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to form the ester from the corresponding carboxylic acid and alcohol . The reaction typically proceeds under mild conditions, making it suitable for substrates that are sensitive to harsh environments.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbamate and amide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester is noted for its role in drug development. It serves as an intermediate in synthesizing biologically active compounds, including potential treatments for neurodegenerative diseases. For instance, derivatives of this compound have been investigated for their ability to inhibit β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease. In vitro studies demonstrated that certain derivatives could reduce amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology .

Case Study: Neuroprotective Properties

A study evaluated the protective effects of a derivative on astrocytes exposed to amyloid beta 1-42. Results indicated a moderate protective effect against cell death due to reduced levels of TNF-α and free radicals . This suggests potential therapeutic applications for neuroprotection in Alzheimer’s treatment.

Polymer Science

Synthesis of Biocompatible Polymers

The compound can be utilized in synthesizing biocompatible polymers through free radical polymerization techniques. Tert-butyl esters derived from this compound can form amphiphilic copolymers that respond to pH changes, making them suitable for drug delivery systems . These polymers can encapsulate therapeutic agents and release them in response to specific stimuli, enhancing the efficacy of treatments.

Data Table: Polymer Characteristics

| Property | Value |

|---|---|

| Monomer Type | Tert-butyl methacrylate |

| Polymerization Method | Free radical polymerization |

| Biocompatibility | Yes |

| pH Responsiveness | Yes |

Agricultural Chemistry

Pesticide Development

this compound has also found applications in agricultural chemistry as a precursor for developing pesticides. Its derivatives demonstrate significant insecticidal properties against various pests. The structural modifications enhance the efficacy and selectivity of these compounds against target organisms while minimizing environmental impact .

Case Study: Insecticidal Efficacy

Research highlighted a derivative's effectiveness against both susceptible and resistant strains of pests, showcasing its potential as a valuable tool in integrated pest management strategies .

Chemical Synthesis

Reagent in Organic Synthesis

The compound is employed as a reagent in various organic synthesis pathways, particularly in the formation of carbamate derivatives. Its ability to undergo selective reactions makes it suitable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester involves its ability to form stable carbamate and ester linkages. These linkages can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s reactivity is primarily due to the presence of the carbamate and ester functional groups, which can undergo nucleophilic attack and form covalent bonds with target molecules .

Comparison with Similar Compounds

tert-Butyl 2-amino-2-methylpropylcarbamate ()

- Structure: Boc-protected primary amine with a branched alkyl chain (2-amino-2-methylpropyl).

- Key Differences: The amino group in this compound contrasts with the dimethylcarbamoyl group in the target molecule, altering reactivity. Amino groups are typically nucleophilic, while carbamoyl groups are electrophilic.

- Applications : Likely used in peptide synthesis or as an intermediate for bioactive molecules.

(2-Amino-benzyl)-carbamic acid tert-butyl ester ()

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester ()

- Structure: Boc-protected secondary amine with a piperidine ring and ethylamino side chain.

- Key Differences : The heterocyclic piperidine ring enhances solubility in polar solvents and may influence biological activity. Piperidine derivatives are common in drug discovery (e.g., kinase inhibitors).

Thermal and Chemical Stability

Polymer-Based tert-Butyl Esters ()

- MA20 (tert-butyl methacrylate) : Activation energy for thermal decomposition = 125 ± 13 kJ/mol. Degradation involves oxidative pathways, leading to broader lithographic line widths (~83 nm).

- A20 (tert-butyl acrylate) : Activation energy = 116 ± 7 kJ/mol. Degrades via tert-butyl ester cleavage, forming cyclic anhydrides without oxidative damage, enabling finer lithographic lines (~21 nm).

- Implications for Target Compound : Aliphatic tert-butyl esters (e.g., dimethylcarbamoylmethyl-methyl) may exhibit intermediate stability, influenced by electron-withdrawing carbamoyl groups.

Brominated and Fluorinated Derivatives

- (5-Bromomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester () : Bromine substituent increases electrophilicity, enhancing reactivity in nucleophilic substitutions.

- (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester () : Trifluoromethoxy groups improve metabolic stability and lipophilicity, critical for pharmacokinetics in drug design.

Data Table: Key Properties of Selected tert-Butyl Carbamates

Research Findings and Implications

- Thermal Degradation : Aliphatic tert-butyl esters (e.g., target compound) likely decompose at lower temperatures than aromatic analogs due to weaker resonance stabilization. The presence of electron-withdrawing groups (e.g., carbamoyl) may further lower activation energies compared to MA20/A20 polymers .

- Reactivity: Dimethylcarbamoylmethyl groups could reduce nucleophilicity at the carbamate oxygen, slowing hydrolysis compared to amino-substituted analogs .

- Applications : The target compound’s stability and solubility profile may suit controlled-release drug formulations or polymer crosslinking agents.

Notes

Data Limitations : Direct experimental data on the target compound are unavailable; comparisons rely on structural analogs from diverse sources.

Contradictions: highlights divergent degradation pathways for MA20 (oxidative) and A20 (non-oxidative), underscoring the need for substituent-specific stability assessments.

Safety Considerations : Fluorinated and brominated derivatives (–10) require specialized handling, suggesting similar precautions for halogenated analogs of the target compound.

Biological Activity

Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester (CAS No. 65918-90-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula: C10H20N2O3

- Molecular Weight: 216.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may influence biological processes through the following mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation: It may interact with receptors, altering signaling pathways that regulate various physiological responses.

- Antiviral Activity: Research indicates that this compound could exhibit antiviral properties by interfering with viral replication processes.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it possesses:

- Bactericidal Effects: Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Inhibition: Demonstrated antifungal properties in laboratory settings.

Anticancer Potential

Research has explored the anticancer potential of this compound, revealing its ability to induce apoptosis in cancer cells. Mechanisms include:

- Cell Cycle Arrest: The compound can disrupt normal cell cycle progression, leading to the death of rapidly dividing cancer cells.

- Inhibition of Tumor Growth: Animal studies have shown a reduction in tumor size when treated with this compound.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. The results indicated a significant reduction in bacterial load, particularly against Staphylococcus aureus and Escherichia coli . -

Anticancer Research:

In a study conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, particularly in breast and lung cancer cells . -

Mechanistic Insights:

A detailed mechanistic study published in Biochemical Pharmacology highlighted how the compound modulates key signaling pathways associated with inflammation and cell survival. It was found to inhibit NF-kappa B activation, which is critical for cancer cell proliferation .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl acetoacetate as a key intermediate. Acid catalysis (e.g., trifluoroacetic acid) is critical for esterification . Optimize reaction time and temperature (e.g., 24–48 hours at 40–60°C) to minimize side products like hydrolyzed tert-butyl groups. Monitor progress via TLC or NMR for real-time adjustment.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on δ 1.4–1.5 ppm (tert-butyl protons) and δ 3.0–3.5 ppm (dimethylcarbamoyl methyl groups) .

- IR : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ and tert-butyl C-O bonds at ~1250 cm⁻¹ .

- Mass Spectrometry : Prioritize molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate structural integrity .

Q. How does the stability of this compound vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer : Stability testing should include:

- Temperature : Store at –20°C in anhydrous conditions to prevent tert-butyl ester hydrolysis .

- pH : Avoid prolonged exposure to acidic/basic environments (pH < 5 or > 9) to minimize carbamate degradation. Use buffered solutions (pH 6–8) for in vitro assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported synthetic yields or purity levels for this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst concentration, solvent polarity) impacting yield .

- Impurity Profiling : Combine HPLC (C18 column, acetonitrile/water gradient) with MS to identify side products like tert-butyl-deprotected derivatives .

- Cross-Validation : Compare batch data across independent labs using standardized protocols (e.g., identical reagents from Kanto Chemical ).

Q. What mechanistic insights explain the regioselectivity of carbamate group formation in derivatives of this compound?

- Methodological Answer :

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to evaluate steric and electronic effects influencing carbamate formation at the dimethylcarbamoylmethyl vs. methyl sites .

- Kinetic Studies : Use stopped-flow techniques to monitor intermediate carbamoyl chloride formation under varying conditions .

Q. How can researchers optimize solvent systems to enhance solubility for bioassay applications without compromising stability?

- Methodological Answer :

- Co-Solvent Screening : Test DMSO:water mixtures (≤10% DMSO) or cyclodextrin-based formulations to improve aqueous solubility .

- Stability Monitoring : Use UV-Vis spectroscopy (λ = 250–300 nm) to track degradation in solution over 24–72 hours .

Q. What strategies mitigate batch-to-batch variability in peptide-conjugated derivatives of this compound for sensitive bioassays?

- Methodological Answer :

- Quality Control : Request peptide content analysis and TFA removal (<1%) for each batch to standardize bioactivity .

- Synthetic Reproducibility : Use flow chemistry (e.g., continuous-flow reactors) to ensure consistent reaction parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.